molecular formula C6H5N2O2.Li B1145855 Lithium 2-(pyridazin-4-yl)acetate CAS No. 1217295-84-5

Lithium 2-(pyridazin-4-yl)acetate

Cat. No.: B1145855
CAS No.: 1217295-84-5
M. Wt: 144
InChI Key:
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Description

Lithium 2-(pyridazin-4-yl)acetate is a chemical compound with the molecular formula C6H5LiN2O2. It is a lithium salt of 2-(pyridazin-4-yl)acetic acid, where the lithium ion is bonded to the carboxylate group of the pyridazine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-(pyridazin-4-yl)acetate typically involves the reaction of 2-(pyridazin-4-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an alcohol, under controlled temperature conditions to ensure complete conversion to the lithium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(pyridazin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and various substituted pyridazine compounds. These products have diverse applications in medicinal chemistry and materials science.

Scientific Research Applications

Lithium 2-(pyridazin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium 2-(pyridazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium 2-(pyridazin-4-yl)acetate include other pyridazine derivatives, such as:

Uniqueness

This compound is unique due to its lithium ion, which imparts distinct chemical and biological properties. The presence of lithium enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .

Properties

IUPAC Name

lithium;2-pyridazin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.Li/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLFTJDKUVXPMO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=NC=C1CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217295-84-5
Record name lithium 2-(pyridazin-4-yl)acetate
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